molecular formula C22H27N3O3 B2737425 N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954004-41-2

N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2737425
CAS No.: 954004-41-2
M. Wt: 381.476
InChI Key: XWIMOYWWVAHUPQ-UHFFFAOYSA-N
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Description

N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, utilizing 3-(2-nitroaryl)oxirane-2-carboxamides, has been developed, showcasing the utility of oxalamides in the synthesis of anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, indicating its potential for broad applications in synthetic chemistry (Mamedov et al., 2016).

Ligand Efficiency in Coupling Reactions

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has been identified as an effective ligand for the copper-catalyzed coupling of (hetero)aryl halides with 1-alkynes. This finding emphasizes the importance of oxalamides as ligands in facilitating efficient and diverse internal alkyne synthesis, operating under mild conditions and showcasing versatility with (hetero)aryl and alkyl substituted 1-alkynes (Chen et al., 2023).

Environmental and Non-target Organism Safety

Flubendiamide is an oxalamide derivative with a unique structure, demonstrating extremely strong insecticidal activity against lepidopterous pests, including resistant strains. Its novel mode of action and safety for non-target organisms position it as a potential agent for integrated pest management programs (Tohnishi et al., 2005).

Polymerization Techniques

Research into the stereospecific anionic polymerization of N,N-dialkylacrylamides, including N,N-dimethylacrylamide and others, has revealed insights into the isotactic and syndiotactic configurations of polymers. These findings are crucial for understanding the polymerization behavior and potential applications of oxalamides in the creation of materials with specific structural properties (Kobayashi et al., 1999).

Molecular Structure and Pharmacological Potential

Studies on aroxyalkylaminoalcohol derivatives, including oxalamide compounds, have demonstrated their pharmacological activity. The influence of protonation on their molecular geometry and the resultant changes in orientation of aromatic rings highlight the potential of oxalamides in designing compounds with specific pharmacological actions (Nitek et al., 2022).

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16-8-9-17(2)19(14-16)24-22(27)21(26)23-10-11-25-12-13-28-20(15-25)18-6-4-3-5-7-18/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIMOYWWVAHUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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